Elucidation of the Core Structure: A Technical Guide to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Elucidation of the Core Structure: A Technical Guide to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the structural and physicochemical properties, provides a general synthetic pathway, and discusses its role in the development of targeted therapies.
Chemical Structure and Physicochemical Properties
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic aromatic compound with the molecular formula C₆H₅FN₄.[1] Its structure consists of a fused pyrazolo[3,4-b]pyridine bicycle with a fluorine atom substituted at the 5-position and an amine group at the 3-position. The presence of the fluorine atom and the nitrogen-rich heterocyclic system imparts unique electronic properties that are advantageous in drug design, influencing factors such as metabolic stability and binding affinity.[2]
Table 1: Physicochemical Properties of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₄ | PubChem[1] |
| Molecular Weight | 152.13 g/mol | PubChem[1] |
| CAS Number | 1034667-22-5 | CymitQuimica[3] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | Typically ≥97% | CymitQuimica[3] |
Structure Elucidation
The definitive structure of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is determined through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely available in the public domain, the following sections describe the expected spectroscopic characteristics based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as the amine protons. The protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms (N, F) and their position within the aromatic system.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift and coupling to adjacent protons would confirm its position on the pyridine ring.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₆H₅FN₄. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, C-N stretching, C=C and C=N stretching of the aromatic rings, and a C-F stretching vibration.
Synthesis and Experimental Protocols
A general synthetic route for 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has been described in the patent literature.[7] The synthesis typically involves the cyclization of a substituted pyridine precursor.
General Synthetic Protocol:
A common approach involves the reaction of a suitably substituted aminopyrazole with a fluorinated pyridine derivative or the construction of the pyrazole ring onto a pre-existing fluorinated pyridine core.[2][8] One patented method involves the cyclization of a compound of formula 4 with hydrazine hydrate (H₂NNH₂·H₂O) under suitable cyclization conditions to form the final product.[7]
Role in Drug Development and Signaling Pathways
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial building block in the synthesis of several potent and selective kinase inhibitors and other therapeutic agents.
Intermediate in the Synthesis of Vericiguat
This compound is a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase (sGC) stimulator used for the treatment of heart failure.[2][9] The synthesis involves the N-alkylation of the pyrazole ring and subsequent elaboration to introduce the pyrimidine moiety.[9]
Precursor for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine have been developed as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and Anaplastic Lymphoma Kinase (ALK).[7][10][11]
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GSK-3 Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegenerative disorders.[12] GSK-3 is a key component of the Wnt/β-catenin and PI3K/Akt signaling pathways.[12][13]
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ALK Inhibition: ALK is a receptor tyrosine kinase, and its fusion with other genes can lead to constitutively active forms that drive the growth of certain cancers, such as non-small cell lung cancer.[11][14] ALK activation triggers several downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[15][16]
Conclusion
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a structurally important and versatile chemical entity in medicinal chemistry. Its unique arrangement of fluorine and nitrogen heteroatoms provides a valuable scaffold for the development of targeted therapeutics. A thorough understanding of its structure, properties, and synthesis is essential for researchers and professionals involved in the design and development of novel drugs targeting a range of diseases, from cardiovascular conditions to cancer. Further public dissemination of detailed experimental data for this compound would be highly beneficial to the scientific community.
References
- 1. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 8. dau.url.edu [dau.url.edu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK3 in cell signaling | Abcam [abcam.com]
- 14. Inhibition of ALK signaling for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
